Bis(2-hydroxy-5-nitro-phenyl)methane

Description

The exact mass of the compound Bis(2-hydroxy-5-nitro-phenyl)methane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2-hydroxy-5-nitro-phenyl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-hydroxy-5-nitro-phenyl)methane including the price, delivery time, and more detailed information at info@benchchem.com.

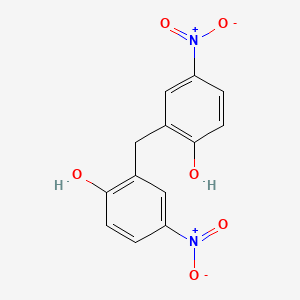

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-hydroxy-5-nitrophenyl)methyl]-4-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O6/c16-12-3-1-10(14(18)19)6-8(12)5-9-7-11(15(20)21)2-4-13(9)17/h1-4,6-7,16-17H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWOYHDMNIZZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC2=C(C=CC(=C2)[N+](=O)[O-])O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282232 | |

| Record name | Bis(2-hydroxy-5-nitro-phenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5461-78-9 | |

| Record name | NSC57262 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25062 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-hydroxy-5-nitro-phenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Pathways

Direct Synthesis Approaches for Bis(2-hydroxy-5-nitro-phenyl)methane

The direct synthesis of Bis(2-hydroxy-5-nitro-phenyl)methane involves the condensation of a substituted phenol (B47542), specifically 4-nitrophenol (B140041), with a formaldehyde (B43269) source. This approach builds the core bis(hydroxyphenyl)methane structure with the nitro groups already in place.

The fundamental reaction for creating the bis(hydroxyphenyl)methane skeleton is the acid-catalyzed condensation of a phenol with formaldehyde. google.com In the case of the target molecule, this would involve the reaction of two equivalents of 4-nitrophenol with one equivalent of formaldehyde. The reaction proceeds via electrophilic substitution on the activated phenol ring. The first step typically involves the formation of hydroxymethylphenols, which then react with a second phenol molecule to form the methylene (B1212753) bridge. google.com The substitution pattern on the phenol, in this case, the hydroxyl and nitro groups, directs the position of the methylene linkage, favoring the ortho position relative to the hydroxyl group.

Achieving high yields and selectivity in the synthesis of bis(hydroxyphenyl)methanes requires careful optimization of reaction conditions. Strong mineral acids like sulfuric and hydrochloric acid have been used, but they can lead to undesirable side reactions such as sulfonation or the formation of chlorinated byproducts. google.com Phosphoric acid has emerged as a more effective catalyst, offering improved product color and easier separation. google.com

Key parameters for optimization include temperature, molar ratios of reactants, and the catalyst system. Reactions are typically run at temperatures between 20°C and 60°C to minimize the formation of oligomeric by-products. google.comgoogle.com A high molar ratio of phenol to formaldehyde, often in the range of 3:1 to 20:1, is employed to maximize the yield of the desired dimeric product. google.comgoogle.com The concentration of the acid catalyst and the amount of water in the reaction medium also play significant roles in reaction rate and product selectivity. google.com

| Parameter | Condition Range | Rationale/Effect | Source |

|---|---|---|---|

| Catalyst | Aqueous Phosphoric Acid | Minimizes side reactions like sulfonation and improves product separation and color compared to H₂SO₄ or HCl. | google.com |

| Temperature | 20°C to 60°C (preferably 40-50°C) | Temperatures above 60°C can increase the rate of side reactions, forming oligomers and reducing the yield of the desired bisphenol. | google.com |

| Phenol to Formaldehyde Molar Ratio | 3:1 to 20:1 | A high excess of phenol favors the formation of the dimeric product over higher oligomers. | google.com |

| Water to Phosphoric Acid Molar Ratio | 1.5:1 to 6.0:1 | Water content affects both the yield and selectivity of the bis(hydroxyphenyl)methane isomers. | google.com |

Functional Group Interconversion and Further Derivatization

An alternative and often more practical route to Bis(2-hydroxy-5-nitro-phenyl)methane involves first synthesizing the parent bis(2-hydroxyphenyl)methane and then introducing the nitro groups. This can circumvent potential issues with the reactivity of 4-nitrophenol in the initial condensation step. Once synthesized, the nitro groups on the target molecule serve as handles for further chemical modification.

The nitration of a pre-formed bis(hydroxyphenyl)methane is a key strategy for producing the target compound. This functional group interconversion is typically achieved using standard nitrating agents. For instance, a common method involves treating the parent bisphenol with nitric acid in a suitable solvent system. googleapis.com The reaction of 3,5-dimethyl-1H-pyrazole with mixed acid (H₂SO₄ and HNO₃) to introduce multiple nitro groups demonstrates a powerful nitration technique that can be applied to complex molecules. nih.gov

The conditions for nitration must be controlled to achieve the desired dinitro product and avoid over-nitration or degradation of the starting material. The choice of solvent, temperature, and nitrating agent concentration are critical parameters. For example, the nitration of 2,2-bis(4-hydroxyphenyl)propane has been successfully carried out using nitric acid in a mixed solvent of acetic acid and benzene (B151609), yielding the dinitro product. googleapis.com This methodology is directly analogous to the nitration required to convert bis(2-hydroxyphenyl)methane into Bis(2-hydroxy-5-nitro-phenyl)methane.

| Nitrating Agent | Substrate Example | Conditions | Key Outcome | Source |

|---|---|---|---|---|

| Nitric Acid (sp. gr. 1.42) | 2,2-bis(4-hydroxyphenyl)propane | Mixed solvent of acetic acid and benzene | Successful synthesis of 2,2-bis(4-hydroxy-3-nitrophenyl)propane. | googleapis.com |

| Mixed Acid (H₂SO₄/HNO₃) | 3,5-dimethyl-1H-pyrazole | Stepwise nitration, final step at 0°C | Formation of a highly nitrated pyrazole (B372694) with seven nitro groups. | nih.gov |

The presence of nitro groups in Bis(2-hydroxy-5-nitro-phenyl)methane opens pathways for extensive post-synthetic modifications. A primary transformation is the reduction of the nitro groups to amines, yielding bis(2-hydroxy-5-amino-phenyl)methane. This resulting aromatic diamine is a valuable monomer for polymerization. For example, similar diamine monomers, such as bis(3,5-dimethyl-4-amino phenyl)-4′-methoxy phenyl methane (B114726), are used to prepare high-performance polyimides for applications requiring high thermal stability. researchgate.net

Furthermore, the functionalized bisphenol structure can act as a building block or ligand in supramolecular chemistry and materials science. Nitro-functionalized organic linkers are employed in the synthesis of metal-organic frameworks (MOFs), where the functional groups can tune the properties of the resulting material or be used for further post-synthetic modifications within the framework. rsc.org The hydroxyl and nitro functionalities of Bis(2-hydroxy-5-nitro-phenyl)methane make it a candidate for incorporation into such complex architectures, including polymers, macrocycles, or coordination networks.

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies

In the absence of a specific crystallographic study for Bis(2-hydroxy-5-nitro-phenyl)methane, a detailed discussion on its specific molecular conformation, torsion angles, stereochemistry, crystal packing motifs, and the precise nature of its intermolecular interactions (hydrogen bonding, π-π stacking, C-H···O contacts, and van der Waals forces) cannot be provided with scientific accuracy.

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are essential tools for elucidating the structure of molecules. By analyzing the interaction of a compound with electromagnetic radiation, valuable information about its chemical bonds, functional groups, and atomic connectivity can be obtained.

Vibrational Spectroscopy (Fourier Transform Infrared, Fourier Transform Raman, Surface-Enhanced Raman Scattering) and Detailed Band Assignments

Vibrational spectroscopy provides a fingerprint of a molecule based on the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of Bis(2-hydroxy-5-nitro-phenyl)methane displays characteristic absorption bands that correspond to its specific functional groups.

| Frequency Range (cm⁻¹) | Assignment |

| 3100 - 3500 | O-H stretching vibrations of the hydroxyl group |

| 1500 - 1600 | N-O asymmetric stretching of the nitro group |

| 1300 - 1350 | N-O symmetric stretching of the nitro group |

| 1450 - 1600 | C=C stretching vibrations of the aromatic ring |

| 1180 - 1260 | C-O stretching of the phenol (B47542) group |

| 2850 - 2960 | C-H stretching of the methylene (B1212753) bridge |

This table is interactive. You can sort and filter the data.

Detailed band assignments from Fourier Transform Raman (FT-Raman) and Surface-Enhanced Raman Scattering (SERS) studies are not extensively available in the current literature.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Connectivity and Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of a molecule by probing the magnetic properties of its atomic nuclei.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Singlet | 2H | Hydroxyl protons (-OH) |

| ~7.8 - 8.2 | Multiplet | 4H | Aromatic protons ortho and para to the nitro group |

| ~6.8 - 7.2 | Multiplet | 2H | Aromatic protons ortho to the hydroxyl group |

| ~3.9 - 4.2 | Singlet | 2H | Methylene bridge protons (-CH₂-) |

This table is interactive. You can sort and filter the data.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~150 - 160 | Aromatic carbon attached to the hydroxyl group |

| ~135 - 145 | Aromatic carbon attached to the nitro group |

| ~115 - 130 | Other aromatic carbons |

| ~30 - 40 | Methylene bridge carbon (-CH₂-) |

This table is interactive. You can sort and filter the data.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns.

The expected molecular weight of Bis(2-hydroxy-5-nitro-phenyl)methane (C₁₃H₁₀N₂O₆) is approximately 290.23 g/mol . Mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to this mass.

A detailed analysis of the fragmentation pathways would require a dedicated study, but plausible fragmentation patterns would involve the cleavage of the bonds of the methylene bridge and the loss of the nitro and hydroxyl groups.

Coordination Chemistry and Metal Complex Formation

Bis(2-hydroxy-5-nitro-phenyl)methane as a Polydentate Ligand

The molecular structure of Bis(2-hydroxy-5-nitro-phenyl)methane features two hydroxyphenyl rings linked by a methylene (B1212753) bridge. This arrangement provides multiple potential coordination sites, primarily through the oxygen atoms of the hydroxyl groups. The presence and positioning of these donor atoms allow the molecule to act as a polydentate ligand, capable of binding to one or more metal centers simultaneously.

Ligand Design Principles and Chelation Properties of Bis(hydroxyphenyl)methanes

The chelation properties of bis(hydroxyphenyl)methane derivatives are largely dictated by the spatial arrangement of the hydroxyl groups. The flexibility of the methylene bridge allows the two phenyl rings to rotate, enabling the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This conformational flexibility is a key principle in the design of ligands based on this scaffold.

For instance, the related compound, bis(2-hydroxy-3-carboxyphenyl)methane (BHCM), has been shown to act as a tetradentate ligand, coordinating to two Ni(II) ions to form a binuclear complex. nih.gov In this complex, each Ni(II) ion is bound to a hydroxyl oxygen and a carboxyl oxygen from one of the salicylic (B10762653) acid moieties. This demonstrates the capacity of the bis(hydroxyphenyl)methane framework to bring two metal centers into close proximity.

Influence of Nitro and Hydroxyl Substituents on Ligand Electronic Properties and Coordination Behavior

The electronic properties of Bis(2-hydroxy-5-nitro-phenyl)methane are significantly influenced by the interplay of the electron-donating hydroxyl (-OH) groups and the electron-withdrawing nitro (-NO2) groups. The hydroxyl groups, being ortho-, para-directing activators, increase the electron density on the aromatic ring, particularly at the ortho and para positions. This enhances the Lewis basicity of the phenolic oxygen atoms, making them more effective donors for coordination with metal ions.

Synthesis and Structural Aspects of Metal Complexes

While specific synthetic procedures for the metal complexes of Bis(2-hydroxy-5-nitro-phenyl)methane are not reported, general methods for the synthesis of similar complexes involve the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl groups.

Complexation with Transition Metal Ions (e.g., Ni(II), Co(II), Fe(II/III), Cu(II), Zn(II))

Bis(hydroxyphenyl)methane derivatives are known to form stable complexes with a variety of transition metal ions. The coordination chemistry of Ni(II), Co(II), Fe(II/III), Cu(II), and Zn(II) with such ligands is of particular interest due to the diverse electronic and magnetic properties these metals can impart to the resulting complexes.

Based on the behavior of analogous ligands, it is anticipated that Bis(2-hydroxy-5-nitro-phenyl)methane would form complexes with these metal ions. For example, the synthesis of a binuclear Ni(II) complex with bis(2-hydroxy-3-carboxyphenyl)methane was achieved through a condensation reaction. nih.gov Similar approaches could likely be employed for the synthesis of complexes with the title ligand. The choice of metal precursor (e.g., acetate, chloride, nitrate) and reaction conditions would be crucial in determining the final product.

Elucidation of Coordination Geometries and Stoichiometries

The coordination geometries and stoichiometries of the metal complexes of Bis(2-hydroxy-5-nitro-phenyl)methane would depend on several factors, including the metal-to-ligand ratio, the nature of the metal ion, and the presence of any ancillary ligands.

Given the structure of the ligand, several coordination modes are plausible. A 1:1 metal-to-ligand ratio could result in a mononuclear complex where the ligand wraps around a single metal center. However, the separation of the two hydroxyphenyl units by the methylene bridge makes a binuclear arrangement, with a 2:1 or 2:2 metal-to-ligand stoichiometry, more probable. In such a scenario, each metal ion would be coordinated to one of the hydroxyphenyl moieties, and the methylene bridge would act as a spacer.

The coordination geometry around the metal centers would be dictated by the electronic configuration of the metal ion. For instance, Ni(II) and Cu(II) complexes often adopt square planar or octahedral geometries, while Co(II) can be found in tetrahedral or octahedral environments. Zn(II), with its d10 configuration, typically forms tetrahedral or octahedral complexes. In the case of the binuclear Ni(II) complex of BHCM, an octahedral geometry around each nickel ion was proposed. nih.gov

| Metal Ion | Common Oxidation States | Typical Coordination Geometries | Potential Stoichiometry (Metal:Ligand) |

|---|---|---|---|

| Ni(II) | +2 | Octahedral, Square Planar | 1:1, 2:1, 2:2 |

| Co(II) | +2 | Octahedral, Tetrahedral | 1:1, 2:1, 2:2 |

| Fe(II/III) | +2, +3 | Octahedral, Tetrahedral | 1:1, 2:1, 2:2 |

| Cu(II) | +2 | Octahedral (often distorted), Square Planar | 1:1, 2:1, 2:2 |

| Zn(II) | +2 | Octahedral, Tetrahedral | 1:1, 2:1, 2:2 |

Electronic Structure Considerations of Metal-Ligand Interactions

The electronic structure of the metal-ligand interactions in complexes of Bis(2-hydroxy-5-nitro-phenyl)methane would be a result of the overlap between the metal d-orbitals and the ligand's donor orbitals. The primary interaction would be the donation of electron density from the oxygen atoms of the deprotonated hydroxyl groups to the empty or partially filled d-orbitals of the metal ion, forming sigma bonds.

The presence of the aromatic pi-system and the nitro groups could also lead to more complex electronic interactions. The electron-withdrawing nature of the nitro groups would influence the energy levels of the ligand's molecular orbitals, which in turn would affect the energy and nature of any charge-transfer bands in the electronic absorption spectra of the complexes.

For paramagnetic metal ions like Ni(II), Co(II), Fe(II/III), and Cu(II), the ligand field created by the coordination of Bis(2-hydroxy-5-nitro-phenyl)methane would determine the splitting of the d-orbitals. This d-orbital splitting is responsible for the electronic transitions observed in their UV-Vis spectra and dictates their magnetic properties. In a binuclear complex, the distance and orientation between the two metal centers, enforced by the ligand framework, could also lead to magnetic coupling (ferromagnetic or antiferromagnetic) between the metal ions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Bis(2-hydroxy-5-nitro-phenyl)methane at the atomic level. These methods provide a detailed picture of the molecule's geometry, electronic landscape, and conformational possibilities.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) has been extensively used to investigate Bis(2-hydroxy-5-nitro-phenyl)methane. Geometry optimization, a key component of DFT studies, calculates the lowest energy arrangement of atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles. These calculations have been instrumental in determining the most stable three-dimensional structure of the molecule.

Electronic structure analysis via DFT reveals the distribution of electrons within the molecule, highlighting areas of high and low electron density. This is crucial for understanding the molecule's reactivity and electrostatic potential. Furthermore, conformational analysis using DFT methods explores the different spatial arrangements (conformers) of the molecule and their relative energies, identifying the most energetically favorable shapes the molecule can adopt.

Ab Initio Methods for High-Level Electronic Structure Determination

While specific studies employing Ab Initio methods for a high-level electronic structure determination of Bis(2-hydroxy-5-nitro-phenyl)methane are not detailed in the provided search results, these methods represent a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. They are known for their high accuracy, though they are computationally more demanding than DFT. Such methods could, in principle, be used to further refine the electronic structure and energy calculations for this compound.

Advanced Analysis of Intermolecular and Intramolecular Interactions

The behavior of Bis(2-hydroxy-5-nitro-phenyl)methane in a condensed phase is governed by a complex network of interactions between and within molecules. Advanced computational techniques allow for the detailed analysis and quantification of these forces.

PIXEL and Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Energy Decomposition

Although specific PIXEL and QTAIM analyses for Bis(2-hydroxy-5-nitro-phenyl)methane were not found, these methods are powerful tools for dissecting molecular interactions. PIXEL calculates the interaction energy between molecules by separating it into coulombic, polarization, dispersion, and repulsion components. The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to define atoms and bonds, allowing for the characterization of inter- and intramolecular interactions, such as hydrogen bonds and van der Waals forces.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Similar Aromatic Nitro Compounds

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 29.2 - 76.8 |

| O···H/H···O | 15.2 - 41.7 |

| C···H/H···C | 6.9 |

| O···C/C···O | 5.4 |

| N···H/H···N | 3.4 |

| C···C | 3.2 |

Note: Data is generalized from studies on related compounds and represents typical ranges.

Spectroscopic Property Prediction and Computational Vibrational Analysis

Computational methods are invaluable for interpreting experimental spectra and predicting spectroscopic properties. For Bis(2-hydroxy-5-nitro-phenyl)methane, computational vibrational analysis using DFT can predict its infrared (IR) and Raman spectra. These calculations determine the vibrational frequencies and modes of the molecule, which correspond to the stretching and bending of chemical bonds. Comparing the calculated spectra with experimental data allows for precise assignment of the observed spectral bands to specific molecular motions. For instance, characteristic vibrational modes for nitro (NO₂) groups, hydroxyl (O-H) groups, and C-H bonds in the phenyl rings can be identified.

Table 2: Typical Calculated Vibrational Frequencies for Functional Groups in Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3340 - 3433 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| CH₂ | Asymmetric Stretch | 2940 - 2999 |

| CH₂ | Symmetric Stretch | 2885 - 2938 |

| NO₂ | Asymmetric Stretch | 1527 - 1580 |

| NO₂ | Symmetric Stretch | 1345 - 1396 |

Note: Data is generalized from studies on related compounds and represents typical ranges.

Molecular Modeling of Chemical Recognition and Binding Affinity Determination

Molecular modeling serves as a critical tool in understanding the interactions between Bis(2-hydroxy-5-nitro-phenyl)methane, also known as 2,2′-methanediylbis(4-nitrophenol) or MDBNP, and various biological targets. Through computational techniques like molecular docking, researchers can predict the binding poses and estimate the binding affinity of this compound, providing insights into its potential biological activity. These studies are fundamental in elucidating the mechanisms of chemical recognition at a molecular level.

Docking studies have been employed to investigate the interaction of Bis(2-hydroxy-5-nitro-phenyl)methane with a range of proteins and DNA. These computational analyses calculate a binding energy score, which indicates the strength of the interaction, and identify the specific types of non-covalent bonds, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

One significant application of molecular modeling was in the identification of Bis(2-hydroxy-5-nitro-phenyl)methane as an inhibitor of adenine (B156593) nucleotide translocase 4 (ANT4). In a large-scale virtual screening, the compound was predicted to bind within a structural pocket of ANT4, in proximity to key amino acid residues Arg152 and Glu256. Subsequent experimental validation confirmed its inhibitory activity.

Further computational studies have explored its binding to other protein targets. For instance, docking with human adenine nucleotide translocase 2 (hANT2) predicted a binding energy of -6.42 kcal/mol, with the stability of the complex attributed to hydrogen bonds with Gln201, Gly202, and Lys203, and hydrophobic interactions with Val158, Ile159, and Leu198. nih.govSimilarly, its interaction with human topoisomerase IIα showed a strong binding energy of -9.5 kcal/mol, stabilized by hydrogen bonds with Asn45, Asp94, and Gly164.

The compound's interactions with various receptors have also been modeled. Studies predicted a binding energy of -9.2 kcal/mol with the androgen receptor, -8.8 kcal/mol with the human thyroid hormone receptor, and -8.5 kcal/mol with the human estrogen receptor alpha. In each case, a combination of specific hydrogen bonds and hydrophobic interactions was identified as crucial for binding. For example, with the androgen receptor, hydrogen bonds were formed with Asn705 and Arg752.

Beyond protein targets, the interaction of Bis(2-hydroxy-5-nitro-phenyl)methane with DNA has been investigated. Docking simulations suggest that the molecule binds to the minor groove of DNA, with a calculated binding energy of -7.5 kcal/mol. This interaction is stabilized by hydrogen bonds with the nitrogenous bases of DNA and hydrophobic interactions with the deoxyribose-phosphate backbone.

The following tables summarize the detailed findings from various molecular docking studies, illustrating the binding affinities and specific molecular interactions of Bis(2-hydroxy-5-nitro-phenyl)methane with different biological targets.

Table 1: Predicted Binding Affinities of Bis(2-hydroxy-5-nitro-phenyl)methane with Various Biological Targets

| Target Protein/Molecule | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Human Topoisomerase IIα | -9.5 | Not Reported |

| Androgen Receptor | -9.2 | Not Reported |

| Human Thyroid Hormone Receptor | -8.8 | Not Reported |

| Human Estrogen Receptor Alpha | -8.5 | Not Reported |

| Unspecified Anticancer Target | -8.2 | Not Reported |

| Human Serum Albumin | -7.9 | Not Reported |

| Unspecified Anticancer Target | -7.8 | Not Reported |

| DNA (Minor Groove) | -7.5 | Not Reported |

| Human Adenine Nucleotide Translocase 2 (hANT2) | -6.42 | 11.23 µM |

Data sourced from multiple computational studies. nih.gov

Table 2: Summary of Key Molecular Interactions for Bis(2-hydroxy-5-nitro-phenyl)methane

| Target | Interacting Amino Acid Residues / DNA Components |

|---|---|

| Human Adenine Nucleotide Translocase 2 (hANT2) | Hydrogen Bonds: GLN201, GLY202, LYS203Hydrophobic Interactions: VAL158, ILE159, LEU198 |

| Unspecified Anticancer Target 1 | Hydrogen Bonds: LYS12, SER14, ASN116Hydrophobic Interactions: ALA10, VAL18, ILE115 |

| Unspecified Anticancer Target 2 | Hydrogen Bonds: GLU83, LYS85Hydrophobic Interactions: PHE12, LEU15, ILE88 |

| Human Topoisomerase IIα | Hydrogen Bonds: ASN45, ASP94, GLY164Hydrophobic Interactions: ILE46, PRO95, ALA166 |

| DNA | Hydrogen Bonds: Adenine (N3), Thymine (O2)Hydrophobic Interactions: Deoxyribose sugar, Phosphate backbone |

| Human Estrogen Receptor Alpha | Hydrogen Bonds: GLU353, ARG394Hydrophobic Interactions: LEU346, LEU384, PHE404 |

| Human Serum Albumin | Hydrogen Bonds: LYS199, ARG222Hydrophobic Interactions: LEU219, LEU238, ALA291 |

| Androgen Receptor | Hydrogen Bonds: ASN705, ARG752Hydrophobic Interactions: LEU704, MET745, PHE764 |

| Human Thyroid Hormone Receptor | Hydrogen Bonds: ASN331, ARG382Hydrophobic Interactions: LEU330, ILE353, MET385 |

This table consolidates findings from several molecular docking analyses. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| Bis(2-hydroxy-5-nitro-phenyl)methane |

| 2,2′-methanediylbis(4-nitrophenol) |

Mechanistic Insights in Chemical Transformations

Mechanistic Pathways of Synthesis and Derivatization

The formation and subsequent derivatization of Bis(2-hydroxy-5-nitro-phenyl)methane are governed by fundamental principles of organic reaction mechanisms, including electrophilic substitution and the dynamics of reaction intermediates.

The primary synthetic route to Bis(2-hydroxy-5-nitro-phenyl)methane is the condensation reaction between two equivalents of 4-nitrophenol (B140041) and one equivalent of formaldehyde (B43269). This reaction can be catalyzed by either acid or base, with each pathway proceeding through distinct mechanistic steps.

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of the formaldehyde carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. This activated electrophile, a hydroxymethyl cation (+CH2OH), then attacks the electron-rich aromatic ring of 4-nitrophenol. The hydroxyl group of 4-nitrophenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is occupied by the nitro group, the attack occurs at the ortho position. Subsequent deprotonation of the resulting arenium ion intermediate re-establishes aromaticity, forming 2-hydroxy-5-nitro-benzyl alcohol. This intermediate is then protonated at the benzylic hydroxyl group, followed by the loss of a water molecule to generate a new benzylic carbocation. This carbocation is a potent electrophile that rapidly undergoes a second electrophilic aromatic substitution with another molecule of 4-nitrophenol at its ortho position to yield the final product, Bis(2-hydroxy-5-nitro-phenyl)methane.

Base-Catalyzed Mechanism: In the presence of a base, the mechanism shares features with the base-catalyzed phenol-formaldehyde condensation nih.govresearchgate.net. The reaction begins with the deprotonation of the phenolic hydroxyl group of 4-nitrophenol to form a more nucleophilic phenoxide ion. This phenoxide attacks the carbonyl carbon of formaldehyde in a manner analogous to an aldol (B89426) addition stackexchange.com. The resulting intermediate is a hydroxymethylphenoxide. This intermediate is believed to then eliminate a hydroxide (B78521) ion to form a highly reactive quinone methide intermediate nih.govresearchgate.net. This transient species serves as a potent Michael acceptor. A second equivalent of 4-nitrophenoxide then attacks the exocyclic methylene (B1212753) carbon of the quinone methide, leading to the formation of the methylene-bridged product after protonation during workup. The strong electron-withdrawing nature of the nitro group influences the reactivity and stability of these intermediates.

A summary of the key steps in both catalytic pathways is presented in the table below.

| Catalyst | Initial Step | Key Electrophile/Intermediate | Second Aromatic Substitution |

| Acid | Protonation of formaldehyde | Hydroxymethyl cation (+CH2OH) | Electrophilic attack by a benzylic carbocation |

| Base | Deprotonation of 4-nitrophenol | Quinone Methide | Michael-type addition of a phenoxide ion |

Reaction Intermediates: As detailed in the base-catalyzed synthesis, the quinone methide is a critical, albeit transient, intermediate nih.gov. Its formation is the key step that enables the linkage of the second phenolic unit. The stability of this intermediate is influenced by the substituents on the aromatic ring. The electron-withdrawing nitro group at the para-position can delocalize the negative charge in the precursor phenoxide but may destabilize the electron-deficient exocyclic carbon of the quinone methide itself, making it highly reactive. In the acid-catalyzed pathway, the primary intermediates are arenium ions (also known as sigma complexes) formed during the electrophilic attack on the phenol (B47542) ring, and benzylic carbocations that drive the second substitution step.

Tautomeric Equilibria: Bis(2-hydroxy-5-nitro-phenyl)methane, as a phenol derivative, can theoretically exist in tautomeric forms, specifically through keto-enol tautomerism. The phenolic (enol) form is vastly more stable and is the exclusive form observed under normal conditions. The equilibrium lies heavily towards the enol form due to the significant energetic penalty associated with the loss of aromaticity in the benzene (B151609) rings, which would be required to form the keto tautomer (a cyclohexadienone) echemi.comstackexchange.com. The equilibrium constant for the tautomerization of phenol itself to its keto form is on the order of 10⁻¹³ stackexchange.com. While substituents can influence this equilibrium, the energetic cost of disrupting two aromatic systems in Bis(2-hydroxy-5-nitro-phenyl)methane ensures that the bis-phenol tautomer is the only significant species present.

| Tautomeric Form | Key Structural Feature | Relative Stability | Reason for Stability/Instability |

| Enol Form | Two aromatic rings with -OH groups | Highly Stable | Aromatic stabilization of both phenyl rings |

| Keto Form | One or two non-aromatic cyclohexadienone rings | Highly Unstable | Loss of aromaticity |

Catalytic Activity and Reaction Mechanisms

Derivatives of Bis(2-hydroxy-5-nitro-phenyl)methane serve as versatile scaffolds for creating ligands for transition metal catalysis. By modifying the hydroxyl groups, for instance, to form bis(phosphinite) ligands, the compound can be used to chelate metal centers, enabling a range of catalytic transformations rsc.org. The electronic and steric properties inherent in the molecule's backbone play a crucial role in defining the mechanistic pathways of these reactions.

Ligands derived from the Bis(2-hydroxy-5-nitro-phenyl)methane framework can be employed in various catalytic processes. A plausible and common derivative is a bis(phosphinite), formed by reacting the parent compound with a chlorophosphine like Ph2PCl. The resulting P-O-Ar linkage creates a P,P-bidentate ligand capable of coordinating to transition metals.

Hydrogenation: Homogeneous hydrogenation of alkenes catalyzed by transition metal complexes typically involves a series of steps: coordination of the alkene, oxidative addition of dihydrogen to the metal center to form a dihydride species, insertion of the alkene into a metal-hydride bond, and finally, reductive elimination of the alkane to regenerate the catalyst nih.govyoutube.com. A complex formed from a bis(phosphinite) ligand derived from Bis(2-hydroxy-5-nitro-phenyl)methane would modulate this cycle. The wide bite angle imposed by the methylene bridge would influence the geometry and stability of intermediates, while the electronic properties would affect the kinetics of the oxidative addition and reductive elimination steps.

C-H Amination: Palladium-catalyzed C-H amination is a powerful tool for forming C-N bonds. A proposed mechanism often involves C-H activation by a high-valent palladium species, followed by reductive elimination to form the aminated product nih.gov. A Pd(II) complex with a bisphenolate-type ligand could initiate catalysis by coordinating to the substrate. The electronic nature of the ligand is critical; the electron-poor nature of the Bis(2-hydroxy-5-nitro-phenyl)methane backbone would make the metal center more electrophilic, potentially facilitating the C-H activation step.

Metal-ligand cooperativity (MLC) describes a mechanism where the ligand is not a mere spectator but actively participates in bond-making or bond-breaking steps wikipedia.orgrsc.org. Ligands derived from Bis(2-hydroxy-5-nitro-phenyl)methane offer several possibilities for MLC.

If the phenolic protons are retained in the ligand structure, the hydroxyl groups can act as proton shuttles or engage in hydrogen bonding with the substrate, thereby activating it and controlling its orientation in the metal's coordination sphere nih.gov. This "outer-sphere" interaction is a recognized form of MLC.

Alternatively, if the compound is used as a bisphenolate ligand (where the hydroxyl groups are deprotonated to form O⁻ donors), the ligand framework itself can participate in reactivity. For example, in hydrogenation reactions, the ligand might feature a basic site that can accept a proton from H₂, facilitating its heterolytic cleavage in cooperation with the metal center—a hallmark of bifunctional catalysis wikipedia.org. Pincer complexes derived from related amine bis(phenol) scaffolds have demonstrated this type of cooperative reactivity researchgate.net.

The mechanistic course of a catalytic reaction is profoundly influenced by the steric and electronic properties of the ligands coordinated to the metal center researchgate.netnih.gov.

Electronic Influences: The most significant electronic feature of the Bis(2-hydroxy-5-nitro-phenyl)methane scaffold is the presence of two strongly electron-withdrawing nitro (-NO2) groups. When this scaffold is part of a ligand, these groups reduce the electron-donating ability of the coordinating atoms (e.g., oxygen or phosphorus). This has several consequences for a catalytic cycle:

Oxidative Addition: A more electron-poor metal center is generally less favorable for oxidative addition, potentially slowing this step.

Reductive Elimination: Conversely, an electron-deficient metal center often accelerates reductive elimination, which can be the rate-determining step in many cross-coupling reactions.

Substrate Binding: The electrophilicity of the metal is increased, which can alter its affinity for different substrates. For example, it might favor the binding of electron-rich over electron-poor reactants rsc.org.

Steric Influences: The diphenylmethane (B89790) backbone creates a sterically demanding environment around the metal center. This steric bulk affects catalysis in several ways:

Coordination Number: It can prevent the coordination of multiple substrates or favor lower-coordinate intermediates.

Selectivity: The steric hindrance can block certain reaction pathways or approaches of a substrate, leading to enhanced regio- or stereoselectivity. In reactions involving aryl halides, bulky ligands have been shown to fundamentally alter the reaction mechanism, for instance, by favoring halide abstraction over direct oxidative addition iciq.org.

Catalyst Stability: The bulky framework can encapsulate the metal center, preventing catalyst decomposition pathways such as dimerization.

The interplay of these electronic and steric factors allows for the fine-tuning of a catalyst's performance, dictating its activity, selectivity, and stability through precise control over the mechanistic pathway.

Reaction Kinetics and Thermodynamic Studies of Formation and Transformation

The synthesis of Bis(2-hydroxy-5-nitro-phenyl)methane is achieved through the acid-catalyzed condensation of 4-nitrophenol with formaldehyde. This reaction is a specific instance of the broader class of phenol-formaldehyde reactions, which are fundamental in polymer chemistry and organic synthesis. While the synthesis itself is well-established, detailed and quantitative research focused specifically on the reaction kinetics and thermodynamic parameters for the formation of this particular nitro-substituted compound is not extensively documented in publicly available literature. However, a thorough understanding can be constructed by examining the established mechanisms of related bis(hydroxyphenyl)methane syntheses and the influence of the nitro group on the reactivity of the aromatic ring.

General Formation Mechanism

The formation of Bis(2-hydroxy-5-nitro-phenyl)methane proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

Activation of Formaldehyde: In the presence of an acid catalyst (e.g., phosphoric acid, sulfuric acid), formaldehyde is protonated to form a highly reactive carbocation, the hydroxymethyl cation (+CH2OH).

Electrophilic Attack: The electron-rich 4-nitrophenol ring acts as a nucleophile and attacks the hydroxymethyl cation. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack and directs the substitution to the ortho position relative to the powerful activating hydroxyl group.

Formation of Hydroxymethyl Intermediate: This attack results in the formation of 2-hydroxy-5-nitro-benzyl alcohol.

Second Electrophilic Substitution: The benzyl (B1604629) alcohol intermediate is then protonated in the acidic medium, leading to the loss of a water molecule and the formation of a new carbocation. This carbocation is then attacked by a second molecule of 4-nitrophenol.

Final Product Formation: A final deprotonation step regenerates the aromaticity of the second ring and yields the final product, Bis(2-hydroxy-5-nitro-phenyl)methane.

Reaction Kinetics

The rate of formation is influenced by several key factors, including temperature, catalyst concentration, and the molar ratio of the reactants. google.com While specific rate constants and reaction orders for Bis(2-hydroxy-5-nitro-phenyl)methane are not available, the qualitative effects of these parameters can be inferred from studies on analogous systems.

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, temperatures that are too high (e.g., above 60°C for similar systems) can promote the formation of undesirable by-products and oligomers, thereby reducing the yield of the desired bisphenol. google.com

Catalyst: The reaction is typically catalyzed by strong acids. The concentration and type of acid are critical. For instance, processes using phosphoric acid have been developed to improve yield and product color compared to those using sulfuric or hydrochloric acid for other bisphenols. google.com

Reactant Ratio: The molar ratio of 4-nitrophenol to formaldehyde is a crucial parameter for maximizing the yield. A significant excess of the phenol component is often used to ensure that the formaldehyde reacts with two phenol molecules and to minimize the formation of longer-chain polymers. google.com

The following table summarizes the expected influence of these parameters on the reaction kinetics.

| Parameter | Expected Effect on Reaction Rate | Notes on Selectivity and Yield |

|---|---|---|

| Temperature | Increases with temperature, following Arrhenius-type behavior. | Excessively high temperatures may lead to increased formation of by-products and reduced selectivity. google.com |

| Catalyst Concentration | Rate increases with higher acid concentration due to more efficient activation of formaldehyde. | The choice of acid can impact side reactions; for example, sulfuric acid may cause sulfonation. google.com |

| Phenol to Formaldehyde Ratio | Complex relationship; a high excess of phenol favors the formation of the desired dimer. | Optimizing this ratio is critical to maximize yield and prevent the formation of higher molecular weight oligomers. google.com |

Thermodynamic Studies

A comprehensive thermodynamic analysis of the formation of Bis(2-hydroxy-5-nitro-phenyl)methane would involve determining the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the reaction. These parameters dictate the spontaneity, feasibility, and equilibrium position of the condensation reaction.

The reaction is expected to be exothermic (negative ΔH°), as the formation of stable C-C and C-O bonds releases energy. The change in entropy (ΔS°) is likely to be small or slightly negative, as three reactant molecules (two phenols, one formaldehyde) combine to form two product molecules (the bisphenol and water). For the reaction to be spontaneous at a given temperature, the Gibbs free energy (ΔG° = ΔH° - TΔS°) must be negative.

Currently, experimentally determined thermodynamic data for this specific compound's formation are not found in the surveyed literature. Such studies would be valuable for optimizing reaction conditions for industrial-scale synthesis, including reactor design and heat management. The table below outlines the key thermodynamic parameters and their significance.

| Thermodynamic Parameter | Symbol | Significance in Reaction Analysis |

|---|---|---|

| Standard Enthalpy of Reaction | ΔH° | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). Crucial for thermal management of the process. |

| Standard Entropy of Reaction | ΔS° | Measures the change in disorder of the system. Influences the temperature dependence of the reaction's spontaneity. |

| Standard Gibbs Free Energy of Reaction | ΔG° | Determines the spontaneity of the reaction under standard conditions. A negative value indicates a spontaneous process. |

Advanced Functional Applications and Future Research Directions

Supramolecular Assembly and Functional Material Design

The rational design of functional materials hinges on the predictable organization of molecular components. Bis(2-hydroxy-5-nitro-phenyl)methane and its parent class, bis(hydroxyphenyl)methanes, are exemplary scaffolds for crystal engineering and the development of materials with tailored properties.

The self-assembly of bis(hydroxyphenyl)methanes in the solid state is governed by a combination of directional, non-covalent interactions. The primary driving forces are the strong hydrogen bonds formed by the phenolic hydroxyl groups. These O-H···O interactions, along with weaker C-H···O hydrogen bonds, guide the molecules into specific arrangements, such as the formation of hydrogen-bonded zigzag chains. iucr.orgnih.gov

The conformational flexibility of the molecule, particularly the dihedral angle between the two phenyl rings, is another critical parameter in its crystal engineering. Studies on the closely related compound bis(2-nitrophenyl)methane (B3060305) have shown that the benzene (B151609) rings can be nearly perpendicular to each other, a conformation dictated by the interplay of intermolecular forces. nih.gov The analysis of these weak interactions is quantified using theoretical tools like Hirshfeld surface analysis, which maps and categorizes the various intermolecular contacts.

| Interaction Type | Description | Contribution to Crystal Packing |

|---|---|---|

| O-H···O Hydrogen Bonds | Strong, directional interactions involving hydroxyl groups. | Primary driver for forming chains and networks. |

| C-H···O Hydrogen Bonds | Weaker, secondary interactions contributing to cohesion. | Stabilizes the primary hydrogen-bonded motifs. |

| π-π Interactions | Stacking of aromatic rings, influenced by substituents like -NO₂. | Contributes to close packing and electronic communication. |

| Van der Waals Forces | Non-directional forces significant in overall packing. | High contribution, especially from H···H contacts. |

The electronic properties of Bis(2-hydroxy-5-nitro-phenyl)methane make it a candidate for optoelectronic materials. The combination of electron-donating hydroxyl groups and electron-withdrawing nitro groups on the aromatic rings creates a push-pull system that can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Research on analogous compounds, such as Bis(2-hydroxy-3-carboxyphenyl)methane (BHCM), has demonstrated that these molecules possess energy gap values within the range of semiconductors. This characteristic suggests they could be utilized as potential materials for solar energy applications. Furthermore, the electronic properties can be tuned; for instance, the complexation of BHCM with Nickel(II) ions was found to decrease the optical band gap, highlighting a pathway to modify the material's light-absorbing characteristics. The specific electronic structure of Bis(2-hydroxy-5-nitro-phenyl)methane, therefore, provides a foundation for designing novel materials for use in sensors, solar cells, and other semiconductor devices.

The reactivity of the two hydroxyl groups makes Bis(2-hydroxy-5-nitro-phenyl)methane a valuable polyfunctional intermediate in polymer science. These phenolic groups can readily react with other monomers to be incorporated into polymer backbones, for example, in the synthesis of polyesters, polyethers, or epoxy resins. Its structural relative, 4,4'-Methylene dianiline, is a principal component in the production of polymeric isocyanates used to manufacture polyurethane foams and serves as a curing agent for epoxy resins. nih.gov

Derivatives of bis(hydroxyphenyl)methane are also employed as additives to enhance the properties of plastics and surface coatings. For instance, Bis[2-Hydroxy-5-t-octyl-3-(benzotriazol-2-yl)phenyl] methane (B114726) is a highly effective ultraviolet light absorber (UVA) that provides outstanding light stability to a wide range of polymers, including polycarbonates, polyamides, and polyolefins. This demonstrates the utility of the bis(hydroxyphenyl)methane scaffold in creating specialized additives for the coatings and polymer industries. The presence of nitro groups on Bis(2-hydroxy-5-nitro-phenyl)methane could further impart specific properties such as thermal stability or altered reactivity.

Theoretical Advancements and Predictive Modeling for Novel Applications

Computational chemistry provides powerful tools for predicting the behavior of molecules like Bis(2-hydroxy-5-nitro-phenyl)methane, accelerating the discovery of new materials and applications. nih.gov Theoretical models can elucidate structure-property relationships and guide experimental efforts.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For Bis(2-hydroxy-5-nitro-phenyl)methane, DFT can be used to:

Calculate the HOMO-LUMO energy gap, predicting its potential as a semiconductor material. researchgate.net

Generate Molecular Electrostatic Potential (MEP) maps to identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents or analytes in sensing applications. researchgate.net

Simulate vibrational spectra (FT-IR, Raman) to aid in the characterization of the compound. researchgate.net

Determine the stability of different molecular conformations.

These predictive models allow for the in silico screening of derivative compounds for desired properties, such as optimized electronic band gaps or enhanced binding affinity for specific analytes. This reduces the need for extensive trial-and-error synthesis and testing, making the process of materials discovery more efficient. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Bis(2-hydroxy-5-nitro-phenyl)methane, and what methodological considerations apply?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly for verifying the nitro and hydroxyl substituents. Infrared (IR) spectroscopy can confirm functional groups (e.g., O–H stretching at ~3200 cm⁻¹, nitro group absorption at ~1520–1350 cm⁻¹). Mass spectrometry (MS) using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) ensures molecular weight validation. Methodologically, ensure sample purity (>95%) via HPLC and account for solvent effects in NMR analysis. Safety protocols (e.g., handling flammable solvents like methanol) must align with GHS guidelines .

Q. What safety protocols are essential for laboratory handling of Bis(2-hydroxy-5-nitro-phenyl)methane?

- Answer : Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS08: health hazard).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (prevents skin/eye contact; GHS06: acute toxicity).

- Spill Management : Absorb spills with inert materials (silica gel, sand) and dispose as hazardous waste (UN1230, Transport Category 3) .

Q. How can researchers optimize synthetic yields of Bis(2-hydroxy-5-nitro-phenyl)methane?

- Answer : Use a factorial design (e.g., 2³ design) to test variables:

- Factors : Reaction temperature (60–100°C), molar ratio (1:1 to 1:2.5), and catalyst loading (0.5–2 mol%).

- Response Surface Methodology (RSM) can model interactions between variables. Orthogonal design (e.g., Taguchi method) reduces experimental runs while maximizing data robustness .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the thermodynamic stability of Bis(2-hydroxy-5-nitro-phenyl)methane?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict Gibbs free energy of formation and compare it with experimental values. Discrepancies may arise from solvation effects (implicit vs. explicit solvent models) or polymorphic variations. Validate computational results with differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. What experimental designs minimize confounding variables in catalytic studies involving Bis(2-hydroxy-5-nitro-phenyl)methane?

- Answer :

- Blocked Designs : Segment experiments by catalyst batches to isolate batch-to-batch variability.

- Latin Hypercube Sampling : Efficiently explores high-dimensional parameter spaces (e.g., pH, pressure, solvent polarity).

- Control for Autocatalysis : Use time-resolved in-situ FTIR to monitor intermediate species and prevent false mechanistic conclusions .

Q. How can AI-driven platforms enhance the synthesis and application of Bis(2-hydroxy-5-nitro-phenyl)methane in materials science?

- Answer : Integrate AI tools (e.g., COMSOL Multiphysics) for:

- Reaction Pathway Prediction : Machine learning (ML) models trained on nitro-aromatic reaction databases can propose novel synthetic routes.

- Property Optimization : Neural networks correlate molecular descriptors (e.g., Hammett constants) with material properties (e.g., thermal stability).

- Smart Laboratories : Autonomous systems adjust reaction conditions in real-time using feedback from inline analytics (e.g., Raman spectroscopy) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of Bis(2-hydroxy-5-nitro-phenyl)methane?

- Answer :

- Systematic Review : Compare solvent systems (e.g., DMSO vs. methanol) and purity levels across studies.

- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to rationalize solubility differences.

- Replicate Studies : Use controlled crystallization conditions (e.g., cooling rate = 0.5°C/min) to isolate kinetic vs. thermodynamic solubility .

Methodological Framework Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.